molecular formula C6H12BrNO2 B14653174 2-Bromo-2-ethyl-3-hydroxybutanamide CAS No. 52234-57-8

2-Bromo-2-ethyl-3-hydroxybutanamide

Cat. No.: B14653174
CAS No.: 52234-57-8
M. Wt: 210.07 g/mol
InChI Key: DWHCRTKTEOQYJC-UHFFFAOYSA-N
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Description

2-Bromo-2-ethyl-3-hydroxybutanamide is an organic compound that contains a bromine atom, an ethyl group, and a hydroxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-ethyl-3-hydroxybutanamide can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-hydroxybutanamide using a brominating agent such as pyridine hydrobromide perbromide. The reaction is typically carried out under controlled conditions, such as low temperatures (0-5°C) to ensure selective bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-ethyl-3-hydroxybutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxy group to a different functional group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution: Formation of various substituted butanamides.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated or reduced derivatives.

Scientific Research Applications

2-Bromo-2-ethyl-3-hydroxybutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-ethyl-3-hydroxybutanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical reactions and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylbutanamide: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-2-ethyl-3-hydroxybutanamide: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Ethyl-3-hydroxybutanamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

2-Bromo-2-ethyl-3-hydroxybutanamide is unique due to the presence of both a bromine atom and a hydroxy group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable compound for research and industrial applications .

Properties

CAS No.

52234-57-8

Molecular Formula

C6H12BrNO2

Molecular Weight

210.07 g/mol

IUPAC Name

2-bromo-2-ethyl-3-hydroxybutanamide

InChI

InChI=1S/C6H12BrNO2/c1-3-6(7,4(2)9)5(8)10/h4,9H,3H2,1-2H3,(H2,8,10)

InChI Key

DWHCRTKTEOQYJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)O)(C(=O)N)Br

Origin of Product

United States

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